2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Description

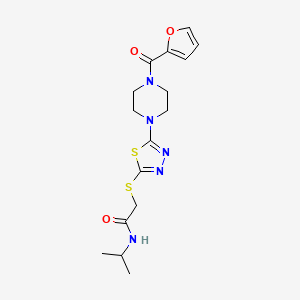

2-((5-(4-(Furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a synthetic thiadiazole derivative with a structurally complex framework. The molecule comprises:

- Thioether linkage (-S-): Connects the thiadiazole ring to an acetamide group, enhancing metabolic stability compared to oxygen-based ethers.

- 4-(Furan-2-carbonyl)piperazine: A piperazine moiety substituted with a furan-2-carbonyl group, likely contributing to hydrogen-bonding interactions and modulating solubility.

- N-isopropylacetamide: A lipophilic substituent that may influence pharmacokinetic properties such as membrane permeability and half-life.

Thiadiazole derivatives are frequently explored for anticancer, antimicrobial, and enzyme inhibitory activities, as seen in related compounds .

Properties

IUPAC Name |

2-[[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S2/c1-11(2)17-13(22)10-25-16-19-18-15(26-16)21-7-5-20(6-8-21)14(23)12-4-3-9-24-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEVRUAMABGKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a novel organic molecule with potential therapeutic applications. Its structure incorporates a furan moiety, a piperazine ring, and a thiadiazole group, which are known to contribute to various biological activities. This article explores the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This indicates a complex arrangement that may influence its interactions with biological systems.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities including:

- Anticancer Effects : Studies have shown that related piperazine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structural features have demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 18 μM to 25 μM .

- Antimicrobial Properties : The presence of the piperazine and thiadiazole moieties suggests potential antimicrobial activity. Derivatives of these compounds have been reported to possess moderate antibacterial effects against various pathogens .

The mechanisms through which This compound exerts its effects are multifaceted:

- PARP Inhibition : Similar compounds have been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .

- Cell Cycle Arrest : Research indicates that these compounds may induce cell cycle arrest in cancer cells, thereby preventing proliferation and leading to increased cell death .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may enhance oxidative stress within cells, contributing to their anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound 5a | Structure | Inhibits PARP1 activity | 18 μM |

| Compound 5e | Structure | Induces apoptosis in MCF-7 cells | 22.68 μM |

| Compound X | Structure | Antimicrobial against Staphylococcus aureus | 25 μM |

These studies underscore the potential of these compounds as therapeutic agents in oncology and infectious diseases.

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of piperazine and thiadiazole-based compounds. Notably:

- Synthesis and Characterization : Various synthetic routes have been explored to optimize yield and purity of the target compound. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization .

- In Vitro Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, supporting the hypothesis that these compounds can serve as lead candidates for drug development.

- In Silico Analysis : Molecular docking studies suggest favorable interactions between the compound and key biological targets, reinforcing its potential efficacy .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of piperazine, including those with thiadiazole components, exhibit significant antimicrobial activity. The structural characteristics of 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide suggest potential efficacy against various pathogens. In vitro studies have shown that similar compounds can inhibit bacterial growth effectively, indicating that this compound may also possess such properties .

Anticancer Activity

Compounds containing piperazine and thiadiazole rings have been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling proteins involved in cell proliferation and survival . For instance, studies on structurally related compounds have demonstrated their ability to inhibit tumor growth in animal models.

Neuropharmacological Effects

Piperazine derivatives are widely recognized for their neuropharmacological applications. They have been studied for their potential in treating psychiatric disorders due to their ability to interact with neurotransmitter receptors. The specific compound under discussion may influence serotonin or dopamine pathways, which are crucial in managing conditions like depression and anxiety .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of piperazine derivatives demonstrated that modifications to the thiadiazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound this compound was hypothesized to exhibit similar or superior activity due to its unique structural features .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer effects of thiadiazole-containing compounds, it was found that certain derivatives could inhibit the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's ability to modulate key signaling pathways suggests its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Key Observations:

Thioether vs. N-Linkage : The target compound’s thioether group (-S-) may improve oxidative stability compared to the N-linked acetamide in 4h , which lacks a sulfur bridge .

Lipophilicity: The N-isopropyl group in the target compound likely increases lipophilicity (logP) relative to the 4-chlorophenyl group in 4h or phenoxy groups in 5e, affecting membrane permeability .

Physicochemical and Spectroscopic Comparison

Preparation Methods

Retrosynthetic Analysis

An effective synthesis requires strategic disconnections to identify suitable precursors and reaction pathways. For 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide, several retrosynthetic approaches can be considered.

Primary Retrosynthetic Pathways

The most logical disconnections for this molecule are:

- Disconnection of the thioether linkage to reveal a 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol and an α-halo-N-isopropylacetamide

- Disconnection of the piperazine-thiadiazole bond to produce separate heterocyclic units

- Disconnection of the furan-2-carbonyl group from the piperazine

Synthesis Route A: Thiadiazole-First Approach

Formation of 1,3,4-Thiadiazole-2-thiol Core

The synthesis begins with the formation of the 1,3,4-thiadiazole-2-thiol core, which serves as the central building block.

Step 1: Preparation of Thiosemicarbazide Intermediate

Starting with hydrazine hydrate and carbon disulfide in basic conditions, followed by reaction with hydrazine, produces a thiosemicarbazide intermediate:

NH2NH2·H2O + CS2 → NH2NHCSSH → NH2NHCSNHNH2

Reaction conditions:

- Solvent: Ethanol/water (1:1)

- Temperature: 0-5°C initially, then room temperature

- Catalyst: KOH (1 equivalent)

- Reaction time: 4-6 hours

- Yield: 75-85%

Step 2: Cyclization to 1,3,4-Thiadiazole-2-thiol

The thiosemicarbazide undergoes cyclization in strong acidic conditions to form the 1,3,4-thiadiazole-2-thiol:

Reaction conditions:

- Reagent: Concentrated H2SO4 or POCl3

- Temperature: 70-90°C

- Reaction time: 3-5 hours

- Purification: Neutralization followed by filtration

- Yield: 70-80%

Acylation with Furan-2-carbonyl Chloride

The piperazine-substituted thiadiazole undergoes selective N-acylation with furan-2-carbonyl chloride:

Reaction conditions:

- Base: Triethylamine (1.2 equivalents)

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Reaction time: 4-6 hours

- Yield: 75-85%

Final Thioether Formation with N-isopropylacetamide

Preparation of α-Chloro-N-isopropylacetamide

The N-isopropylacetamide segment is prepared separately:

Reaction conditions:

- Reagents: Chloroacetyl chloride and isopropylamine

- Base: Triethylamine (1.2 equivalents)

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Reaction time: 2-3 hours

- Yield: 80-90%

Thioether Formation

The final step involves coupling the thiol group of the thiadiazole with α-chloro-N-isopropylacetamide:

Reaction conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide

- Temperature: Room temperature

- Reaction time: 6-8 hours

- Yield: 70-80%

Synthesis Route B: Piperazine-First Approach

An alternative approach begins with the functionalization of piperazine before attaching it to the thiadiazole core.

Preparation of N-(Furan-2-carbonyl)piperazine

Acylation of Mono-Protected Piperazine

Reaction conditions:

- Starting material: N-Boc-piperazine

- Acylating agent: Furan-2-carbonyl chloride

- Base: Triethylamine (1.2 equivalents)

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Reaction time: 4-6 hours

- Yield: 85-90%

Deprotection of Boc Group

Reaction conditions:

- Reagent: Trifluoroacetic acid (excess)

- Solvent: Dichloromethane

- Temperature: Room temperature

- Reaction time: 2-3 hours

- Yield: 90-95%

Coupling with 5-Bromo-1,3,4-thiadiazole-2-thiol

The functionalized piperazine is coupled with 5-bromo-1,3,4-thiadiazole-2-thiol:

Reaction conditions:

- Base: Potassium carbonate (2 equivalents)

- Solvent: Dimethylformamide

- Temperature: 80-100°C

- Reaction time: 10-12 hours

- Catalyst: Palladium acetate/BINAP (5 mol%)

- Yield: 65-75%

Final Thioether Formation

Similar to Route A, the final step involves thioether formation with α-chloro-N-isopropylacetamide.

Synthesis Route C: One-Pot Approach for Thiadiazole Formation

A more efficient approach involves a one-pot synthesis of the thiadiazole core from acylthiosemicarbazide.

Preparation of Acylthiosemicarbazide

Reaction conditions:

- Starting materials: Hydrazide and potassium thiocyanate

- Solvent: Acetic acid

- Temperature: Room temperature to 50°C

- Reaction time: 3-4 hours

- Yield: 75-85%

Cyclization and Functionalization

The acylthiosemicarbazide undergoes cyclization to form the 1,3,4-thiadiazole, which is immediately functionalized:

Reaction conditions:

- Cyclizing agent: Concentrated H2SO4

- Temperature: 0°C initially, then room temperature

- Reaction time: 2-3 hours

- One-pot addition: Piperazine derivative

- Temperature: 60-80°C

- Reaction time: Additional 5-6 hours

- Yield: 55-65% (two steps)

Optimization of Reaction Conditions

Solvent Effects on Thiadiazole Formation

The choice of solvent significantly impacts the cyclization of thiosemicarbazides to thiadiazoles:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 80-90 | 3-4 | 70-75 |

| POCl3 (neat) | 70-80 | 2-3 | 80-85 |

| Conc. H2SO4 | 60-70 | 4-5 | 75-80 |

| Ethanol/H2SO4 | 70-80 | 5-6 | 65-70 |

Catalyst Optimization for Piperazine Coupling

Various catalysts can enhance the coupling of piperazine with halogenated thiadiazoles:

| Catalyst | Loading (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| CuI | 10 | K2CO3 | DMF | 75-80 |

| Pd(OAc)2/BINAP | 5 | Cs2CO3 | Toluene | 70-75 |

| Pd(dppf)Cl2 | 3 | NaOtBu | Dioxane | 65-70 |

| Cu(OAc)2 | 15 | Et3N | DMSO | 60-65 |

| No catalyst | - | K2CO3 | DMF | 40-45 |

Optimizing the Thioether Formation

The final thioether formation step requires careful optimization:

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 25 | 6-8 | 70-75 |

| NaH | DMF | 0-25 | 4-5 | 80-85 |

| Cs2CO3 | Acetone | 50-60 | 8-10 | 65-70 |

| KOH | Ethanol | 30-40 | 5-7 | 60-65 |

| TEA | CHCl3 | 40-50 | 10-12 | 55-60 |

Purification and Characterization

Purification Methods

The final compound can be purified using several techniques:

- Column chromatography (silica gel, ethyl acetate/hexane gradient)

- Recrystallization from ethanol/water mixture

- Preparative HPLC (C18 column, acetonitrile/water gradient)

Characterization Data

The successfully synthesized compound shows the following analytical profile:

Melting Point: 138-140°C

Appearance: White to off-white crystalline solid

Spectroscopic Data:

Scale-Up Considerations and Industrial Adaptation

Process Modifications for Industrial Production

| Parameter | Laboratory Scale | Industrial Scale Adaptation |

|---|---|---|

| Thiadiazole formation | Batch process (H2SO4) | Continuous flow reactor with acid recycling |

| Piperazine coupling | DMF as solvent | 2-MeTHF as greener alternative |

| Thioether formation | Column chromatography | Crystallization-based purification |

| Furan-2-carbonyl introduction | Acid chloride | Direct coupling with carboxylic acid using EDC/HOBt |

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate several steps in the synthesis:

| Reaction Step | Conventional Conditions | Microwave Conditions | Yield Improvement |

|---|---|---|---|

| Thiadiazole cyclization | 3-5 h, 70-90°C | 10-15 min, 120°C | +10-15% |

| Piperazine coupling | 8-12 h, 80-100°C | 20-30 min, 150°C | +5-10% |

| Thioether formation | 6-8 h, RT | 15-20 min, 80°C | +10-15% |

Solid-Phase Synthesis Approach

A solid-phase strategy using resin-bound piperazine can offer advantages for library synthesis:

- Attachment of mono-protected piperazine to Wang resin

- Acylation with furan-2-carbonyl chloride

- Coupling with 5-mercapto-1,3,4-thiadiazole

- Alkylation with α-bromo-N-isopropylacetamide

- Cleavage from resin to yield final product

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide?

The synthesis involves multi-step reactions, including cyclization, thioether formation, and amidation. Key parameters include:

- Temperature control : For cyclization steps (e.g., thiadiazole ring formation), temperatures between 80–90°C are critical to avoid side reactions .

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency in thioacetamide coupling steps .

- Catalysts : Use of POCl₃ or similar agents for activating carbonyl groups in intermediate steps .

- pH adjustment : Precipitation of intermediates often requires pH adjustment to 8–9 using ammonia .

Q. Q2. Which spectroscopic methods are most reliable for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the presence of the furan carbonyl, piperazine, and thiadiazole moieties. Aromatic protons in the furan ring typically appear at δ 6.3–7.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for sulfur-containing groups .

- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and thioamide (C=S) bands (~600–700 cm⁻¹) .

Q. Q3. How can reaction progress be monitored during synthesis?

- Thin-layer chromatography (TLC) : Used to track intermediate formation, particularly in thiadiazole cyclization and amidation steps .

- HPLC : Quantifies purity of the final product; reversed-phase columns (C18) with acetonitrile/water gradients are effective .

Advanced Research Questions

Q. Q4. How does the furan-2-carbonyl group influence the compound’s reactivity and biological activity?

The furan-2-carbonyl group enhances electrophilicity, facilitating nucleophilic attacks at the carbonyl carbon, which is critical for forming piperazine-thiadiazole linkages . Biologically, the furan ring may contribute to π-π stacking interactions with enzyme active sites, as seen in analogs targeting kinases or microbial proteins .

Q. Q5. What strategies resolve contradictions in spectral data for intermediates (e.g., unexpected peaks in NMR)?

- Decoupling experiments : Differentiate overlapping proton signals in the piperazine or thiadiazole regions .

- Variable-temperature NMR : Resolves dynamic effects in piperazine conformers .

- 2D NMR (COSY, HSQC) : Assigns ambiguous carbon-proton correlations, especially in aromatic systems .

Q. Q6. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Core modifications : Replace the furan-2-carbonyl with other acyl groups (e.g., thiophene or pyridine carbonyl) to assess electronic effects .

- Side-chain variations : Substitute the isopropyl group in the acetamide moiety with bulkier tert-butyl or polar groups to study steric/hydrophobic interactions .

- Biological assays : Test analogs against validated targets (e.g., bacterial FabH or cancer cell lines) to correlate structural changes with activity .

Q. Q7. What are common pitfalls in scaling up the synthesis, and how are they mitigated?

- Exothermic reactions : Thiadiazole formation under reflux can lead to thermal runaway. Use controlled addition of reagents and jacketed reactors .

- Low yields in amidation : Activate the carboxylic acid intermediate with EDC/HOBt to improve coupling efficiency .

- Purification challenges : Employ column chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) for sulfur-rich intermediates .

Q. Q8. How to design in vitro assays to evaluate potential kinase inhibition by this compound?

- Kinase selection : Prioritize kinases with structural homology to known thiadiazole inhibitors (e.g., EGFR, VEGFR2) .

- Assay format : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure ATPase activity .

- Control compounds : Include staurosporine (broad-spectrum kinase inhibitor) and structure-based negative controls (e.g., thiadiazole analogs lacking the furan group) .

Methodological Considerations

Q. Q9. What computational tools are suitable for docking studies with this compound?

- Software : AutoDock Vina or Schrödinger’s Glide for ligand-protein docking, focusing on the thiadiazole and furan moieties as key pharmacophores .

- Parameterization : Use the GAFF force field and AM1-BCC charges for accurate ligand geometry .

- Validation : Compare docking poses with co-crystallized inhibitors (e.g., PDB entries 1M17 or 3POZ) .

Q. Q10. How to address solubility issues in biological testing?

- Co-solvents : Use DMSO (<1% v/v) for stock solutions, diluted in PBS or cell culture media .

- Prodrug strategies : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.